molecular formula C6H11NO4 B13699497 2-[Methoxycarbonyl(methyl)amino]propanoic acid

2-[Methoxycarbonyl(methyl)amino]propanoic acid

Cat. No.: B13699497
M. Wt: 161.16 g/mol
InChI Key: LMUVIOBZBRHXMY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[Methoxycarbonyl(methyl)amino]propanoic acid (IUPAC name) is a chiral compound with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . Its structure features a propanoic acid backbone with a methoxycarbonyl(methyl)amino group attached to the second carbon (SMILES: CC(C(=O)O)N(C)C(=O)OC) . The compound is synthesized for research purposes, particularly as a building block in peptide synthesis and protein degrader development .

Properties

IUPAC Name

2-[methoxycarbonyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUVIOBZBRHXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Conditions and Solvents

Step Reagents/Conditions Temperature Range Solvents Notes
Esterification (S)-Alanine, Methanol, H2SO4 (acid catalyst) Reflux (~65-70°C) Methanol Typical esterification to form methyl ester
Amination 2-chloro/bromo-3-methoxypropionic acid, Benzylamine 20-60°C Methanol, Tetrahydrofuran, Acetonitrile Halogen substitution with amine
Acetylation Acetic anhydride or Acetyl chloride 20-70°C Toluene, Dichloromethane, THF, Isopropyl acetate Protects amino group, facilitates further steps
Racemization Sodium methoxide base 40-60°C Methanol Maintains optical purity, avoids degradation
Purification Crystallization, Chiral chromatography Ambient to 80°C Ethyl acetate, Isopropyl acetate, Toluene Achieves >99% purity and enantiomeric excess

Physical Methods to Aid Preparation and Purification

  • Ultrasound bath and vortex mixing are commonly used to enhance solubility and reaction rates during solution preparation and formulation.
  • Hot water baths at 37°C improve dissolution of intermediates and final products.
  • Storage of stock solutions is recommended at -80°C (up to 6 months) or -20°C (up to 1 month) to maintain compound stability.

Purification and Enantiomeric Resolution

  • The racemization step is carefully controlled to avoid degradation and maintain stereochemical integrity.
  • Diastereomeric salt formation using chiral acids such as mandelic acid or dibenzoyl tartaric acid is employed to separate enantiomers.
  • Chiral chromatographic separation uses polysaccharide chiral selectors immobilized on silica, with mobile phases like ethyl acetate/methanol (90/10), achieving enantiomeric excess greater than 99%.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid-catalyzed Esterification (S)-Alanine, Methanol, H2SO4 Reflux, acidic Simple, scalable Requires strong acid handling
Halogenated Intermediate Route 2-chloro/bromo-3-methoxypropionic acid, Amines, Acetic anhydride 20-70°C, multiple steps Avoids protecting groups, high purity Multi-step, requires chiral separation
Racemization & Resolution Sodium methoxide, Chiral acids 40-60°C High enantiomeric purity Requires careful temperature control

Chemical Reactions Analysis

Types of Reactions

2-[Methoxycarbonyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Scientific Research Applications of 2-[Methoxycarbonyl(methyl)amino]propanoic acid

This compound, also known as (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, is an organic compound belonging to the amino acid class. It features a methoxycarbonyl group, a methyl group, and an amino group attached to the second carbon of its propanoic acid backbone. This compound is utilized in scientific research for its involvement in metabolic pathways, enzyme interactions, and potential therapeutic effects, as well as its role as a precursor in drug development.

Overview

This compound has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol. The compound's unique structure, including the methoxycarbonyl and methyl groups, gives it distinct chemical properties and reactivity, enhancing its utility in synthetic chemistry and potential biological activity.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Forms corresponding oxo derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction: Converts the methoxycarbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides and acyl chlorides under basic or acidic conditions, leading to substituted amino acid derivatives.

Applications in Scientific Research

This compound is a noncanonical amino acid with applications in drug development and protein engineering. Its applications span across chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block in synthesizing peptides and complex organic molecules.
  • Biology: It is studied for its role in metabolic pathways and enzyme interactions. Research shows that the compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways, and its methoxycarbonyl group can undergo hydrolysis, releasing active metabolites that exert biological effects.
  • Medicine: It is investigated for potential therapeutic effects and as a precursor for drug development.
  • Industry: It is used in producing biodegradable polymers and other materials.

Research indicates that this compound exhibits biological activities through its role as a substrate or inhibitor in enzymatic reactions. Its incorporation into proteins can alter their structure and function, making it crucial in studying protein dynamics and interactions.

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. Studies have demonstrated its interaction with lysosomal phospholipase A2, influencing phospholipid metabolism and cellular responses to drugs.
  • Protein Incorporation: As a noncanonical amino acid, it can be incorporated into proteins via engineered tRNA synthetases, allowing researchers to study the effects of modified proteins on cellular functions.

Case Studies

  • Study on Enzyme Activity: A study investigated the effect of this compound on lysosomal phospholipase A2 activity. The compound was tested at various concentrations, revealing a dose-dependent inhibition pattern, suggesting potential applications in treating conditions related to phospholipidosis.
  • Protein Engineering Applications: Another study explored the incorporation of this compound into membrane proteins using an engineered PylRS/tRNA system. The results indicated successful incorporation and highlighted the compound's utility in probing protein function and dynamics in living cells.

Mechanism of Action

The mechanism of action of 2-[Methoxycarbonyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to various biochemical and physiological responses .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-2-methylpropanoic Acid

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Key Functional Groups : Methoxyphenyl, methyl, carboxylic acid.
  • Applications : Used in organic synthesis and material science research.
  • Hazards : Classified under GHS guidelines with precautionary measures (e.g., avoiding dust inhalation) .
  • Contrast : Unlike the target compound, this derivative includes an aromatic methoxyphenyl group, increasing its hydrophobicity and altering reactivity .

2-(4-Chloro-2-methylphenoxy)propionic Acid (MCPP)

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molecular Weight : 214.65 g/mol
  • Key Functional Groups: Chlorophenoxy, propionic acid.
  • Applications: Herbicide (phenoxypropionate class).
  • Hazards : Rated Health Hazard 3 (toxic) under DOT guidelines .
  • Contrast: The chlorine substituent and phenoxy group enhance its bioactivity as a plant growth regulator but introduce toxicity absent in the target compound .

Fluazifop-P

  • Molecular Formula: C₁₅H₁₂F₃NO₄
  • Molecular Weight : 327.26 g/mol
  • Key Functional Groups: Trifluoromethylpyridinyl, phenoxy, propanoic acid.
  • Applications : Agricultural herbicide targeting grasses.
  • Contrast : The trifluoromethylpyridinyl group improves lipid solubility and target specificity, differing from the target compound’s focus on peptide synthesis .

Thiazole-Containing Amino Acids

  • Example Structure: (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid
  • Molecular Formula : ~C₁₉H₂₀N₄O₃S (varies)
  • Molecular Weight : ~360–400 g/mol
  • Key Functional Groups: Thiazole ring, amino, carboxylic acid.
  • Applications : Antimycobacterial agents with modified pharmacokinetics .
  • Contrast : The thiazole ring enhances rigidity and bioactivity, tailored for drug discovery rather than biochemical building blocks .

2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic Acid

  • Molecular Formula : C₁₁H₁₂N₂O₆
  • Molecular Weight : 268.22 g/mol
  • Key Functional Groups: Nitrophenyl, methoxycarbonyl, amino, carboxylic acid.
  • Applications : Research chemical in organic synthesis.
  • Hazards : Classified as an irritant .
  • Contrast : The nitro group increases reactivity and photostability, requiring specialized handling compared to the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazards
2-[Methoxycarbonyl(methyl)amino]propanoic acid C₆H₁₁NO₄ 161.16 Methoxycarbonyl, methylamino, carboxylic acid Protein degrader building blocks None reported
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 Methoxyphenyl, methyl, carboxylic acid Organic synthesis GHS precautions
MCPP C₁₀H₁₁ClO₃ 214.65 Chlorophenoxy, propionic acid Herbicide Toxic (Health Hazard 3)
Fluazifop-P C₁₅H₁₂F₃NO₄ 327.26 Trifluoromethylpyridinyl, phenoxy Agricultural herbicide Formulation-dependent
Thiazole-containing amino acids ~C₁₉H₂₀N₄O₃S ~360–400 Thiazole, amino, carboxylic acid Antimycobacterial agents Biosafety protocols
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid C₁₁H₁₂N₂O₆ 268.22 Nitrophenyl, methoxycarbonyl Research chemical Irritant

Key Findings and Implications

  • Structural Complexity: The target compound’s simplicity (C₆H₁₁NO₄) contrasts with larger derivatives like fluazifop-P (C₁₅H₁₂F₃NO₄), which require advanced synthesis techniques .
  • Functional Group Impact : Methoxycarbonyl groups enhance stability in biochemical contexts, whereas nitro or thiazole groups modify reactivity for specific applications (e.g., antimycobacterial activity) .
  • Safety Profiles: While the target compound is low-risk, phenoxy and chlorinated derivatives (e.g., MCPP) demand stringent safety protocols due to toxicity .

Biological Activity

2-[Methoxycarbonyl(methyl)amino]propanoic acid, also known as (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid, is an amino acid derivative with significant biological implications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5H11NO4
  • Molecular Weight : 147.15 g/mol
  • CAS Number : 13734-31-1

Pharmacological Activity

The compound exhibits various biological activities that are crucial for its potential applications in medicine and biochemistry. Below are the key areas of interest:

1. Antimicrobial Activity

Research indicates that derivatives of amino acids, including this compound, can exhibit antimicrobial properties. For instance, studies have shown that certain amino acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It has been suggested that amino acid derivatives can modulate excitatory neurotransmission and may protect neuronal cells from excitotoxicity associated with conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease .

3. Influence on Muscle Performance

As an ergogenic aid, this compound has been investigated for its effects on physical performance. Amino acids play a vital role in muscle protein synthesis and recovery post-exercise. The compound is believed to enhance anabolic hormone secretion, thereby improving muscle recovery and performance during physical activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters such as glutamate, which is critical in synaptic plasticity and cognitive functions.
  • Antioxidant Properties : Some studies suggest that amino acid derivatives can exhibit antioxidant effects, reducing oxidative stress in cells .
  • Cell Signaling Pathways : The compound may interact with various cell signaling pathways, including those involved in inflammation and apoptosis, thereby contributing to its protective effects against cellular damage.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A comparative study showed that amino acid derivatives exhibited varying levels of antimicrobial efficacy against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced their activity profiles .
  • Neuroprotection in Animal Models : In a controlled study using animal models of ALS, treatment with methoxycarbonyl amino acids resulted in reduced neuronal apoptosis and improved motor function outcomes compared to control groups .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
NeuroprotectiveReduces excitotoxicity; protects neurons
Ergogenic AidEnhances muscle recovery and performance
AntioxidantExhibits properties that reduce oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[Methoxycarbonyl(methyl)amino]propanoic acid, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves coupling a methylamine derivative with a methoxycarbonyl-protected propanoic acid precursor. Key steps include:

  • Acylation : Reacting methylamine with methoxycarbonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Carboxylic Acid Activation : Using carbodiimides (e.g., DCC) to form an active ester intermediate for subsequent nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (CH₃ of propanoic acid), δ 3.2–3.6 ppm (N–CH₃), and δ 3.7–3.9 ppm (OCH₃) confirm substituent positions .
  • ¹³C NMR : Signals for the carbonyl groups (methoxycarbonyl at ~165 ppm, carboxylic acid at ~175 ppm) verify functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 190 (calculated molecular weight: 189.17 g/mol) validate the molecular formula .
  • IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O of methoxy group) .

Q. What are the common chemical reactions involving the methoxycarbonyl(methyl)amino group?

  • Methodological Answer :

  • Hydrolysis : The methoxycarbonyl group can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield a free amine .
  • Nucleophilic Substitution : The methylamino group participates in alkylation or acylation reactions using alkyl halides or acyl chlorides .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to an alcohol, enabling further derivatization .

Advanced Research Questions

Q. How can researchers optimize the yield in multi-step syntheses, particularly addressing competing side reactions?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry (e.g., excess methoxycarbonyl chloride to drive acylation) .
  • Temperature Control : Maintain low temperatures (0–5°C) during acylation to minimize ester hydrolysis .
  • Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) as a catalyst for efficient coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

  • Methodological Answer :

  • Model-Specific Validation : Compare activity in in vitro (e.g., enzyme inhibition assays) vs. in vivo (rodent pharmacokinetics) systems to assess bioavailability differences .
  • Metabolite Profiling : Use LC-MS to identify metabolites that may influence activity (e.g., hydrolysis products in hepatic microsomes) .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves under standardized conditions (pH, temperature) to reconcile variability .

Q. What computational methods predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methoxycarbonyl group to predict hydrolysis rates .
  • Molecular Docking : Simulate interactions with enzymes (e.g., hydrolases) using AutoDock Vina to identify binding modes .
  • MD Simulations : Assess conformational stability in aqueous solutions using GROMACS .

Safety and Handling

Q. What precautions and PPE are recommended given its potential absorption hazards?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Ventilation : Ensure local exhaust ventilation to limit airborne exposure (OSH standards recommend <0.1 mg/m³ for similar compounds) .
  • Decontamination : Use 10% ethanol for spill cleanup; avoid dry sweeping to prevent dust dispersion .

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